1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)ethan-1-one
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Overview
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a sulfinyl group, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:
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Formation of the Piperazine Intermediate:
- React 5-chloro-2-methylphenylamine with piperazine in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon) under reflux conditions.
- Purify the resulting intermediate by recrystallization.
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Synthesis of the Oxazole Intermediate:
- React o-toluidine with 5-methyl-2-bromoacetophenone in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.
- Cyclize the resulting intermediate to form the oxazole ring using a dehydrating agent (e.g., phosphorus oxychloride).
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Coupling of Intermediates:
- React the piperazine intermediate with the oxazole intermediate in the presence of a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) and a solvent (e.g., dichloromethane) under mild conditions.
- Purify the final product by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)ethan-1-one can undergo various chemical reactions, including:
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Oxidation:
- The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reaction conditions: Room temperature, solvent (e.g., acetonitrile).
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Reduction:
- The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Reaction conditions: Low temperature, solvent (e.g., tetrahydrofuran).
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Substitution:
- The chloro group on the phenyl ring can undergo nucleophilic substitution with various nucleophiles (e.g., amines, thiols).
- Reaction conditions: Elevated temperature, solvent (e.g., dimethyl sulfoxide).
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols.
- Solvents: Acetonitrile, tetrahydrofuran, dimethyl sulfoxide.
Major Products:
- Sulfone derivatives, sulfide derivatives, substituted phenyl derivatives.
Scientific Research Applications
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)ethan-1-one has several scientific research applications:
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Medicinal Chemistry:
- Potential use as a lead compound for developing new therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
- Studies on its binding affinity to various biological targets (e.g., receptors, enzymes).
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Pharmacology:
- Investigation of its pharmacokinetic and pharmacodynamic properties.
- Evaluation of its efficacy and safety in preclinical and clinical studies.
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Materials Science:
- Exploration of its potential as a building block for designing novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- Binding to receptors (e.g., serotonin, dopamine) and enzymes (e.g., kinases, proteases) involved in various physiological processes.
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Pathways Involved:
- Modulation of signaling pathways (e.g., MAPK, PI3K-Akt) that regulate cell proliferation, differentiation, and apoptosis.
- Inhibition of key enzymes involved in metabolic pathways (e.g., cytochrome P450).
Comparison with Similar Compounds
- 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfonyl)ethan-1-one (sulfone derivative).
- 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)ethan-1-one (sulfide derivative).
Uniqueness:
- The presence of the sulfinyl group in 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)ethan-1-one imparts unique chemical reactivity and biological activity compared to its sulfone and sulfide derivatives.
- The combination of the piperazine, oxazole, and sulfinyl moieties in a single molecule provides a versatile scaffold for designing new compounds with diverse applications.
Properties
Molecular Formula |
C25H28ClN3O3S |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone |
InChI |
InChI=1S/C25H28ClN3O3S/c1-17-6-4-5-7-21(17)25-27-22(19(3)32-25)15-33(31)16-24(30)29-12-10-28(11-13-29)23-14-20(26)9-8-18(23)2/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI Key |
PXQDGQRCUBNCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CS(=O)CC3=C(OC(=N3)C4=CC=CC=C4C)C |
Origin of Product |
United States |
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